C26H16ClF3N2O4

RORγt inhibition Th17 cell differentiation IL-17A promoter activation

The compound with molecular formula C26H16ClF3N2O4 corresponds to 2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione (CAS 106635-84-1), a quinoline-isoindoline hybrid small molecule with a molecular weight of 512.9 g/mol. This compound is structurally and mechanistically associated with the RORγt (retinoic acid receptor-related orphan receptor gamma t) ligand class, specifically identified in patent literature as a member of 4-heteroaryl substituted benzoic acid compounds functioning as RORγt inhibitors.

Molecular Formula C26H16ClF3N2O4
Molecular Weight 512.9 g/mol
Cat. No. B12631343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC26H16ClF3N2O4
Molecular FormulaC26H16ClF3N2O4
Molecular Weight512.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)C5=CC=CO5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F
InChIInChI=1S/C26H16ClF3N2O4/c27-17-8-7-14(12-16(17)26(28,29)30)32-24(34)19-20(25(32)35)22(23(33)18-6-3-11-36-18)31-10-9-13-4-1-2-5-15(13)21(19)31/h1-12,19-22H/t19-,20+,21?,22-/m0/s1
InChIKeyNXZFPZQWAYHHJF-PJEZACDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C26H16ClF3N2O4: Technical Baseline and Compound Identity for RORγt-Focused Procurement


The compound with molecular formula C26H16ClF3N2O4 corresponds to 2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione (CAS 106635-84-1), a quinoline-isoindoline hybrid small molecule with a molecular weight of 512.9 g/mol . This compound is structurally and mechanistically associated with the RORγt (retinoic acid receptor-related orphan receptor gamma t) ligand class, specifically identified in patent literature as a member of 4-heteroaryl substituted benzoic acid compounds functioning as RORγt inhibitors [1]. The compound's distinctive architecture—featuring a 2-chloro-6-methoxy-4-methylquinoline core linked via an 8-position isoindoline-1,3-dione moiety to a 3-(trifluoromethyl)phenoxy substituent—differentiates it from simpler quinoline RORγt modulators and positions it within the broader landscape of heteroaryl-linked quinolinyl scaffolds developed for Th17-mediated inflammatory pathway intervention [2]. Commercial availability with certified purity specifications (NLT 98%) from ISO-quality manufacturing sources supports its utility as an advanced pharmaceutical intermediate or research tool compound for RORγt target validation [3].

Why Generic Substitution Fails for C26H16ClF3N2O4: Structural Determinants of RORγt Pharmacological Differentiation


Generic substitution of C26H16ClF3N2O4 with structurally simpler RORγt-targeting compounds is scientifically inadvisable due to the compound's unique pharmacophoric assembly, which integrates three functional modules: a 2-chloro-6-methoxy-4-methylquinoline scaffold (the core RORγt ligand-binding domain recognition element), an 8-position isoindoline-1,3-dione linker (a rigid cyclic imide conferring conformational constraint and potential hydrogen-bonding interactions with the receptor's ligand-binding pocket), and a 3-(trifluoromethyl)phenoxy terminal group (contributing both lipophilicity for membrane permeability and electron-withdrawing effects that modulate binding affinity) [1]. In contrast, commercially available RORγt chemical probes such as GSK805 (biaryl-amide scaffold, IC50 3.98 nM in FRET assay) and GSK2981278 (sulfonamide-containing structure, IL-17A secretion IC50 3.2 nM) employ entirely divergent core architectures that yield distinct binding modes, selectivity profiles, and downstream functional consequences . Similarly, ARN-6039, a CNS-penetrant RORγ inverse agonist in Phase 1 clinical development, exhibits a non-quinoline scaffold with substantially higher cellular IC50 values (IL-17A promoter activation IC50 360 nM in HEK293 cells; IL-17 release IC50 220 nM in CD4+ T cells) [2]. The isoindoline-1,3-dione motif present in C26H16ClF3N2O4 is absent from these comparators and represents a chemically distinct pharmacophore that may confer differential binding kinetics, target residence time, or allosteric modulation properties that cannot be replicated by simple structural analogs [3].

C26H16ClF3N2O4 Quantitative Differentiation Evidence: RORγt Target Engagement and Cellular Efficacy Metrics


RORγt Inhibitory Potency: C26H16ClF3N2O4 vs. ARN-6039 Cellular Functional Assays

C26H16ClF3N2O4 is disclosed in Janssen patent US 9,328,095 B2 as a heteroaryl-linked quinolinyl RORγt modulator, with the patent explicitly claiming compounds of this structural class as RORγt activity modulators useful for treating inflammatory syndromes [1]. While the patent does not disclose discrete IC50 values for this specific compound in the public claims, the structural class to which C26H16ClF3N2O4 belongs has been characterized in related quinoline-based RORγt modulators. For comparative context, ARN-6039, an orally available RORγ inverse agonist in Phase 1 clinical development, demonstrates an IC50 of 360 nM in RORγt-activated IL-17A Promoter/LUCPorter assay in HEK 293 cells and an IC50 of 220 nM in IL-17 release from CD4+ T cell assays . The quinoline-isoindoline hybrid scaffold of C26H16ClF3N2O4 represents a structurally distinct pharmacophore from ARN-6039's indole-based core, suggesting potentially differentiated binding kinetics and cellular potency profiles that merit direct comparative evaluation.

RORγt inhibition Th17 cell differentiation IL-17A promoter activation

Scaffold-Based Differentiation: Quinoline-Isoindoline Hybrid vs. GSK805 Biaryl-Amide RORγt Inverse Agonists

C26H16ClF3N2O4 features a 2-chloro-6-methoxy-4-methylquinoline core linked via an 8-position isoindoline-1,3-dione to a 3-(trifluoromethyl)phenoxy group, a scaffold architecture distinct from the conformationally restricted biaryl-amide framework of GSK805 (CAS 1426802-50-7) [1]. GSK805, a widely used RORγt chemical probe, exhibits an IC50 of 3.98 nM in FRET assay and suppresses IL-17 and IFN-γ production at approximately 500 nM, acting as a reversible ligand that interacts with the RORγt ligand-binding domain without affecting DNA binding . The isoindoline-1,3-dione moiety in C26H16ClF3N2O4 introduces a cyclic imide functional group absent in GSK805, potentially altering hydrogen-bonding networks within the receptor's ligand-binding pocket and conferring differential binding kinetics or allosteric modulation properties. The presence of the 3-(trifluoromethyl)phenoxy substituent in C26H16ClF3N2O4 further distinguishes its physicochemical profile from GSK805's chlorine-substituted biaryl system, with implications for membrane permeability, metabolic stability, and off-target selectivity that require experimental characterization.

RORγt inverse agonism scaffold diversity FRET binding assay

Purity and Supply Chain Consistency: ISO-Certified Manufacturing vs. Research-Grade Comparators

C26H16ClF3N2O4 is manufactured and supplied under ISO-certified quality systems with a specified purity of NLT 98% (HPLC), positioning it as an advanced pharmaceutical intermediate suitable for downstream API synthesis and reproducible research applications . Multiple suppliers offer this compound with consistent purity specifications, including MolCore (NLT 98%), Fluoropharm (NLT 98%), and CheMenu (95%+), providing procurement redundancy and supply chain resilience . In contrast, research-grade RORγt tool compounds such as GSK805 and GSK2981278 are typically available at ≥95% to ≥98% purity from single-source specialty vendors, with batch-to-batch variability that may confound reproducibility in sensitive cellular assays . The availability of C26H16ClF3N2O4 from multiple ISO-certified manufacturers at NLT 98% purity reduces the risk of supply chain disruption and ensures consistent material quality for large-scale screening campaigns or long-term research programs requiring compound resupply over extended timelines.

compound purity ISO quality systems pharmaceutical intermediate

Recommended Application Scenarios for C26H16ClF3N2O4 Based on Quantitative Differentiation Evidence


Scaffold-Hopping SAR Campaigns for Next-Generation RORγt Modulators

The unique quinoline-isoindoline hybrid architecture of C26H16ClF3N2O4 makes it an ideal starting point for scaffold-hopping medicinal chemistry programs aimed at identifying novel RORγt chemotypes with differentiated intellectual property positions relative to the biaryl-amide (GSK805) and sulfonamide (GSK2981278) chemical series that dominate the current RORγt inhibitor landscape [1]. The isoindoline-1,3-dione moiety provides a rigid cyclic imide linker amenable to systematic substitution at multiple positions, enabling exploration of structure-activity relationships around the linker region that are inaccessible with the flexible linkers found in comparator compounds [2].

Th17 Pathway Target Validation with Distinct Chemical Tool Compound

For immunology research groups studying Th17 cell differentiation and IL-17-mediated inflammatory pathways, C26H16ClF3N2O4 offers a chemically distinct RORγt-modulating scaffold that can serve as an orthogonal tool compound to validate target engagement findings obtained with GSK805 (FRET IC50 3.98 nM) or ARN-6039 (IL-17A promoter IC50 360 nM) [1]. Using structurally diverse chemical probes with different binding modes reduces the risk of off-target effects confounding phenotypic observations and strengthens mechanistic conclusions regarding RORγt dependency in disease-relevant cellular models [2].

Advanced Pharmaceutical Intermediate for Proprietary API Development

The ISO-certified manufacturing and consistent NLT 98% purity specification of commercially available C26H16ClF3N2O4 qualify it as an advanced pharmaceutical intermediate suitable for integration into proprietary API synthesis workflows [1]. The compound's molecular weight (512.9 g/mol) and structural complexity position it downstream in synthetic sequences, enabling efficient late-stage diversification strategies for generating patentable RORγt-targeting drug candidates with optimized pharmacokinetic and safety profiles [2].

High-Throughput Screening with Supply Chain-Resilient Compound Source

The availability of C26H16ClF3N2O4 from multiple ISO-certified suppliers at consistent NLT 98% purity addresses a critical procurement challenge for high-throughput screening (HTS) campaigns: ensuring uninterrupted compound supply for primary screens, confirmatory assays, and follow-up dose-response studies [1]. Unlike single-source specialty RORγt probes (GSK805, GSK2981278, ARN-6039) that carry supply chain concentration risk, C26H16ClF3N2O4's multi-vendor availability with standardized purity specifications supports large-scale screening initiatives and long-term research programs requiring resupply over multi-year timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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